(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-676)

Beschreibung

Primary Sequence Analysis and Post-Translational Modifications

Sequence Composition and Mutational Context

The wild-type APP770 fragment 667–676 has the sequence Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg (SEVKMDAEFR). The Swedish mutation substitutes lysine (K) at position 670 with asparagine (N) and methionine (M) at position 671 with leucine (L), resulting in Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg (SEVNLDAEFR). This mutation occurs at the β-secretase cleavage site (between M671 and D672), facilitating enzymatic processing and increasing amyloid-β (Aβ) generation.

Table 1: Sequence Comparison of Wild-Type and Swedish Mutant Peptides

| Position | 667 | 668 | 669 | 670 | 671 | 672 | 673 | 674 | 675 | 676 |

|---|---|---|---|---|---|---|---|---|---|---|

| Wild-Type | S | E | V | K | M | D | A | E | F | R |

| Swedish Mutant | S | E | V | N | L | D | A | E | F | R |

Post-Translational Modifications

While the 667–676 fragment itself lacks canonical glycosylation sites, flanking regions in full-length APP undergo O- and N-linked glycosylation, which may influence β-secretase accessibility. The Swedish mutation does not introduce new modification sites but alters local charge distribution: the substitution K670N replaces a positively charged lysine with a polar asparagine, while M671L replaces a hydrophobic methionine with a shorter hydrophobic leucine. These changes reduce electrostatic repulsion between APP and β-secretase, enhancing proteolytic efficiency.

Eigenschaften

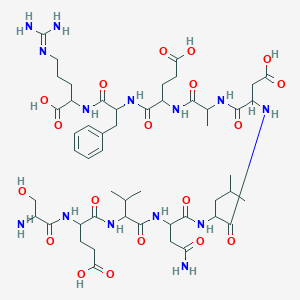

IUPAC Name |

4-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H78N14O19/c1-23(2)18-31(60-47(80)33(20-35(52)66)63-48(81)39(24(3)4)64-43(76)29(14-16-37(69)70)58-41(74)27(51)22-65)45(78)62-34(21-38(71)72)44(77)56-25(5)40(73)57-28(13-15-36(67)68)42(75)61-32(19-26-10-7-6-8-11-26)46(79)59-30(49(82)83)12-9-17-55-50(53)54/h6-8,10-11,23-25,27-34,39,65H,9,12-22,51H2,1-5H3,(H2,52,66)(H,56,77)(H,57,73)(H,58,74)(H,59,79)(H,60,80)(H,61,75)(H,62,78)(H,63,81)(H,64,76)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,53,54,55) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONOLKHIDOKDGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78N14O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1179.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Resin Selection and Activation

Coupling and Deprotection

- Activation : Fmoc-amino acids are activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) with 1-hydroxybenzotriazole (HOBt).

- Deprotection : 20% piperidine in DMF removes Fmoc groups, with reaction times optimized to 5–10 minutes.

Standard Fmoc-SPPS Protocol

The conventional synthesis of SEVNLDAEFR follows these stages:

Sequential Assembly

Cleavage and Side-Chain Deprotection

- Reagent : Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) cleaves the peptide from the resin.

- Duration : 2–4 hours at room temperature.

Yield : ~9.98–13.06% for 82-mer analogues, highlighting inefficiencies in longer sequences.

Microwave-Assisted SPPS

Microwave (MW) irradiation enhances coupling efficiency and reduces synthesis time:

Process Optimization

- Temperature : 50–75°C for 5-minute coupling cycles.

- Deprotection : 20% piperidine applied under MW for 1–2 minutes.

Results :

- Time reduction : 4.26-fold faster than standard SPPS (37.8 vs. 162 hours).

- Crude yield : 13.06% vs. 9.98% for standard methods.

Ultrasound-Assisted SPPS (SUS-SPPS)

Sustainable ultrasound-assisted SPPS integrates low-frequency ultrasound to improve efficiency:

Key Innovations

- Solvent reduction : 83–88% less DMF per coupling cycle.

- Combined steps : Coupling, capping, and deprotection merged into single operations.

Advantages :

- Compatible with Wang, Rink-amide, and Cl-Trt resins.

- High purity (>90%) for peptides up to 20 residues.

Automated SPPS Systems

Cost-effective automation using Raspberry Pi-controlled peristaltic pumps has been demonstrated:

System Design

- Components : Two reaction vessels (pre-mixing and amidation), DC motor-driven stirrer.

- Software : Python scripts manage reagent delivery and timing.

Performance :

- Peptide length : Successful synthesis of 20-mers with minimal manual intervention.

- Cost : Prototype systems priced at $300–$600.

Post-Synthesis Processing

Purification

Characterization

- Mass spectrometry : MALDI-TOF confirms molecular weight (1179.26 Da for core peptide).

- Amino acid analysis : Hydrolysis with 6N HCl validates composition.

Comparative Analysis of SPPS Methods

| Method | Time (hr) | Solvent Use | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Standard Fmoc-SPPS | 162 | 100% | 9.98 | 85–90 |

| Microwave-SPPS | 37.8 | 95% | 13.06 | 88–92 |

| SUS-SPPS | 24 | 12–17% | 15–18 | ≥90 |

| Automated SPPS | 40 | 80% | 10–12 | 82–85 |

Analyse Chemischer Reaktionen

Types of Reactions

(Asn670,leu671)-amyloid beta/A4 protein precursor770 (667-676) can undergo various chemical reactions, including:

Oxidation: Typically involving methionine residues.

Reduction: Disulfide bonds can be reduced to thiols.

Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using reagents like N-methylmorpholine.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Alzheimer's Disease Research

- The compound is extensively used to study the mechanisms behind amyloid plaque formation and its implications for Alzheimer's disease. Researchers utilize this peptide to develop potential therapeutic strategies aimed at reducing plaque formation and understanding the neurotoxic effects associated with amyloid beta accumulation .

- Neurodegenerative Disorders

- Drug Development

- Biomarker Identification

-

Platelet Activation Studies

- Recent studies have indicated that soluble forms of APP770 can serve as biomarkers for platelet activation, particularly in cardiovascular diseases. Elevated levels of soluble APP770 correlate with platelet activation status, suggesting its utility in assessing cardiovascular health alongside neurodegenerative conditions .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Alzheimer's Disease Research | Investigating plaque formation and neurotoxicity | Potential therapeutic strategies developed |

| Neurodegenerative Disorders | Understanding mechanisms of protein aggregation | Insights into multiple neurodegenerative conditions |

| Drug Development | Screening/testing drugs targeting amyloid-beta levels | New candidates for cognitive decline treatment |

| Biomarker Identification | Identifying early diagnostic biomarkers | Improved early detection methods |

| Platelet Activation Studies | Evaluating APP770 as a biomarker for platelet activation | Correlation with cardiovascular disease |

Case Studies

Case Study 1: Alzheimer's Disease Mechanisms

A study utilized the (Asn670, Leu671)-amyloid beta/A4 protein precursor770 (667-676) peptide to demonstrate how specific mutations influence amyloid aggregation. Researchers found that alterations at these positions significantly increased aggregation rates, providing insight into genetic risk factors associated with Alzheimer's disease progression.

Case Study 2: Cardiovascular Implications

In a cohort study analyzing patients with coronary artery disease, researchers measured plasma levels of soluble APP770 as a biomarker for platelet activation. They found that patients undergoing dual antiplatelet therapy exhibited significantly lower levels of sAPP770 compared to those not receiving such treatment, indicating its potential role as a biomarker in cardiovascular assessments .

Wirkmechanismus

The compound exerts its effects by aggregating to form amyloid plaques, which are toxic to neurons. The aggregation process involves the formation of beta-sheet structures that are resistant to proteolytic degradation. These plaques disrupt cell function and trigger inflammatory responses, contributing to neurodegeneration.

Vergleich Mit ähnlichen Verbindungen

Wild-Type APP770 (667-676) Substrate

The wild-type peptide (sequence: SEVKMDAEFR) lacks the Swedish mutation and is used as a control to study baseline BACE-1 activity. Key differences include:

- Sequence : Retains lysine (K670) and methionine (M671) at positions 670–671.

- Cleavage Efficiency : BACE-1 cleaves the wild-type substrate 5–10 times slower than the Swedish mutant due to reduced enzymatic affinity .

- Applications : Used to contrast pathogenic Aβ overproduction in mutation studies .

Fluorogenic Substrates with Alternate Fluorophores

EDANS/DABCYL-Based Substrate

- Sequence : Arg-Glu(EDANS)-(Asn670,Leu671)-APP770 (668-675)-Lys(DABCYL)-Arg.

- Mechanism: A FRET (Fluorescence Resonance Energy Transfer) substrate where EDANS (donor) and DABCYL (acceptor) are separated upon cleavage, increasing fluorescence at 495 nm (excitation: 340 nm).

- Advantages: Higher signal-to-noise ratio in FRET assays compared to Mca/Dnp systems .

Abz/EDDnp-Based Substrate (JMV2236)

- Sequence : Abz-(Asn670,Leu671)-APP770 (669–674)-EDDnp.

- Mechanism: Utilizes ortho-aminobenzoyl (Abz) and ethylenediamine 2,4-dinitrophenol (EDDnp) for FRET detection.

- Applications : Integrated into capillary enzyme reactors for dual-ligand screening (e.g., AChE and BACE-1 inhibitors) .

Other Mutant Variants

(Val671)-APP770 (667-676)

- Sequence : Substitutes leucine with valine at position 671.

- Significance : Less studied than the Swedish mutant but used to explore residue-specific effects on BACE-1 kinetics .

Comparative Data Table

| Property | (Asn670,Leu671)-APP770 (667-676) | Wild-Type APP770 (667-676) | EDANS/DABCYL Substrate | Abz/EDDnp Substrate (JMV2236) |

|---|---|---|---|---|

| Sequence | SEVNLDAEFR | SEVKMDAEFR | EDANS-(668-675)-DABCYL | Abz-(669–674)-EDDnp |

| Mutation | K670N/M671L (Swedish) | None | K670N/M671L | K670N/M671L |

| Fluorophore/Quencher | Mca/Dnp | None | EDANS/DABCYL | Abz/EDDnp |

| Excitation/Emission (nm) | 320/405 | N/A | 340/495 | 320/405 |

| Assay Type | Fluorescence | Control for baseline activity | FRET | FRET/Capillary Reactors |

| Key Application | High-throughput screening | Mutation comparison | Enzyme kinetics | Dual-enzyme inhibitor screening |

| Source | Sigma, Bachem, Kanto Chemical | Custom synthesis | Bachem | Bachem |

| References |

Biologische Aktivität

The compound (Asn670,Leu671)-amyloid beta/A4 protein precursor770 (667-676) is a peptide derived from the amyloid precursor protein (APP), which plays a crucial role in the pathogenesis of Alzheimer's disease (AD). This segment of the APP has been identified to influence amyloid beta (Aβ) aggregation and neurotoxicity, making it a significant focus for research into AD mechanisms and potential therapeutic interventions.

Structure and Composition

The peptide sequence for (Asn670,Leu671)-amyloid beta/A4 protein precursor770 consists of ten amino acids, specifically from positions 667 to 676 of the APP770 isoform. The mutations at positions 670 and 671 are particularly notable as they are associated with familial forms of Alzheimer's disease. The structure of this peptide influences its biological activity, particularly its propensity to aggregate into toxic oligomers and fibrils.

Aggregation Properties

Research indicates that the presence of specific mutations in the APP, including those at positions 670 and 671, significantly alters the aggregation kinetics of Aβ peptides. The Swedish double mutation (K670N/M671L) has been shown to enhance the production of Aβ42, a more aggregation-prone form compared to Aβ40. This increased aggregation leads to higher levels of insoluble plaques in the brain, a hallmark of Alzheimer's pathology .

| Peptide Variant | Aβ42 Production | Aggregation Rate | Toxicity Level |

|---|---|---|---|

| Wild Type | Low | Slow | Low |

| K670N/M671L | High | Fast | High |

Neurotoxicity

The neurotoxic effects of Aβ peptides are mediated through several mechanisms, including oxidative stress, inflammation, and synaptic dysfunction. Studies have shown that the (Asn670,Leu671) variant exhibits increased neurotoxic effects compared to wild-type peptides. This is attributed to its enhanced ability to form aggregates that disrupt neuronal function and promote cell death .

Familial Alzheimer's Disease

In familial cases of Alzheimer's disease linked to mutations in APP, including the K670N/M671L mutation, patients exhibit early onset symptoms characterized by cognitive decline and memory loss. Genetic studies have confirmed that carriers of these mutations show higher levels of Aβ42 in cerebrospinal fluid (CSF), correlating with increased plaque deposition observed through neuroimaging techniques .

In Vitro Studies

In vitro experiments using neuronal cell cultures have demonstrated that exposure to (Asn670,Leu671)-amyloid beta increases apoptotic markers compared to controls. These studies highlight the importance of this peptide in understanding the molecular mechanisms underlying AD pathology .

Interaction with Apolipoprotein E

The interaction between Aβ peptides and apolipoprotein E (ApoE) is critical in modulating amyloidogenesis. Specifically, ApoE ε4 allele carriers show an exacerbated response to Aβ accumulation due to altered clearance mechanisms. This interaction is particularly pronounced with aggregates formed from the (Asn670,Leu671) variant .

Modulation of Secretase Activity

The processing of APP by secretases is pivotal in determining the ratio of Aβ40 to Aβ42 produced. Mutations like K670N/M671L enhance β-secretase cleavage efficiency, leading to increased levels of Aβ42. This shift has been implicated in accelerated plaque formation and neurodegeneration .

Q & A

Q. What is the functional significance of the (Asn⁶⁷⁰, Leu⁶⁷¹) mutation in APP₇₇₀ (667-676) for β-secretase activity assays?

The (Asn⁶⁷⁰, Leu⁶⁷¹) "Swedish mutation" in APP₇₇₀ (667-676) enhances β-secretase (BACE1) cleavage efficiency by altering the substrate conformation. This peptide is widely used as a substrate in fluorogenic or colorimetric assays to quantify β-secretase activity. For example, FRET-based substrates like Mca-[Asn⁶⁷⁰, Leu⁶⁷¹]-APP₇₇₀ (667-675)-Lys(Dnp)-Arg-Arg amide allow real-time monitoring of cleavage via fluorescence resonance energy transfer (FRET) signal changes . The synthetic peptide (purity ≥95%, stored at -20°C) is dissolved in DMSO or assay buffers, with cleavage kinetics measured under controlled pH and temperature .

Q. How does the wild-type vs. Swedish mutant APP₇₇₀ (667-676) differ in amyloidogenic potential?

Wild-type APP₇₇₀ (667-676) (sequence H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH) undergoes non-amyloidogenic cleavage by α-secretase within the β/A4 domain, preventing intact β-amyloid (Aβ) release. In contrast, the Swedish mutation (Asn⁶⁷⁰, Leu⁶⁷¹) shifts processing toward β-secretase, generating the N-terminus of Aβ. This results in elevated Aβ production, as shown in transfected CHO cells and human glioma models .

Advanced Research Questions

Q. How do phosphorylation pathways regulate the proteolytic processing of APP₇₇₀ (667-676)?

Protein kinase C (PKC) activation via phorbol esters (e.g., phorbol 12,13-dibutyrate) increases APP secretion by enhancing α-secretase cleavage, thereby reducing Aβ production. Conversely, phosphatase inhibition (e.g., okadaic acid) amplifies this effect by prolonging PKC-mediated phosphorylation. However, PKC activation also accelerates APP turnover, generating 15- and 19-kDa C-terminal fragments (CTFs) that may contain intact Aβ domains, suggesting a dual regulatory role . Methodologically, PC12 cells treated with 100 nM phorbol ester + 10 nM okadaic acid show a 3-4 fold increase in APP secretion, quantified via ELISA or immunoblotting .

Q. Why do studies report contradictory findings on Aβ production during normal vs. pathological APP processing?

Normal processing in human embryonic kidney (HEK293) and neuroblastoma (M17) cells produces soluble Aβ (~4 kDa) detected in cerebrospinal fluid, indicating constitutive Aβ generation . However, pathological processing (e.g., in Alzheimer’s disease) involves incomplete β/γ-secretase cleavage, leading to aggregation-prone Aβ42. Transgenic mouse models expressing APP-C100 fragments (containing the Aβ domain) show β/A4 immunoreactivity and amyloid deposits in hippocampal neurons, mimicking Alzheimer’s pathology . Discrepancies arise from cell-type-specific secretase expression, pH-dependent lysosomal processing, and experimental conditions (e.g., protease inhibitors like phosphoramidon, which increase intracellular Aβ in SH-SY5Y cells) .

Q. What in vivo models validate the amyloidogenic role of APP₇₇₀ (667-676)-derived fragments?

Transgenic mice expressing the C-terminal 100-amino-acid APP fragment (APP-C100) under the brain dystrophin promoter develop β/A4-immunoreactive deposits in hippocampal CA2/3 neurons and cerebrovascular amyloid by 6 months. Histopathology reveals Thioflavin S-positive fibrils and dystrophic neurites, paralleling Alzheimer’s disease . These models are critiqued for overexpression artifacts, but conditional knock-in mutations (e.g., Swedish mutation) in APP₇₇₀ provide more physiological insights into Aβ-driven synaptic toxicity .

Q. How do metalloprotease inhibitors modulate Aβ production in cell-based studies?

Phosphoramidon (a metalloprotease inhibitor) increases intracellular Aβ accumulation by 2-fold in SH-SY5Y cells, while thiorphan (a neprilysin inhibitor) has no effect. This suggests metalloproteases like endothelin-converting enzyme (ECE) or insulin-degrading enzyme (IDE) degrade Aβ in acidic compartments (e.g., lysosomes). Lysosomotropic agents (chloroquine, NH4Cl) reduce Aβ secretion, confirming compartment-specific processing .

Methodological Considerations

Q. What controls are essential when quantifying β-secretase activity using APP₇₇₀ (667-676) substrates?

- Negative controls : Incubate substrate with β-secretase inhibitors (e.g., OM99-2) or use scrambled peptide sequences.

- Matrix effects : Test cerebrospinal fluid (CSF) or cell lysates with exogenous Aβ spike-ins to assess recovery rates.

- Calibration curves : Use synthetic Aβ1-40/42 standards (0.1–100 nM) for LC-MS or ELISA quantification .

Q. How do researchers reconcile age-dependent increases in APP fragments with Alzheimer’s risk?

Brain tissue analyses show a 2-3 fold age-dependent increase in the 133-kDa mature APP isoform and 19-kDa CTF (containing intact Aβ) in nondemented individuals. This suggests aging alone promotes amyloidogenic processing, but Alzheimer’s requires additional factors (e.g., APOE4, oxidative stress). Immunoblotting with C-terminal APP antibodies (e.g., CT695) distinguishes holoprotein (106–133 kDa) from CTFs (15–19 kDa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.